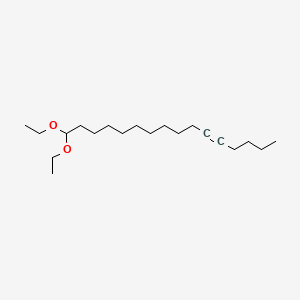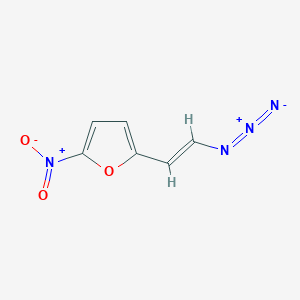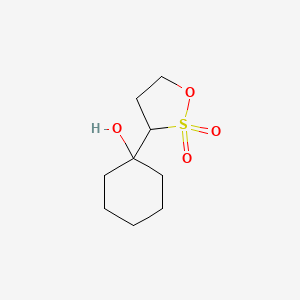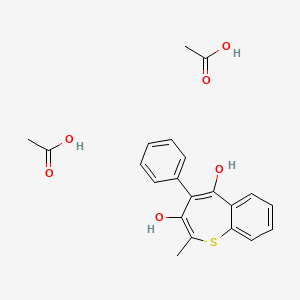
5-Hexadecyne, 16,16-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in a sixteen-carbon chain, with two ethoxy groups attached to the sixteenth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyne, 16,16-diethoxy- typically involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of ethoxy groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Hexadecyne, 16,16-diethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexadecyne, 16,16-diethoxy- can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexadecyne, 16,16-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Hexadecyne, 16,16-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the triple bond play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetene (1-Hexadecene): A sixteen-carbon chain with a double bond.
5-Hexadecyne, 16,16-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
5-Hexadecyne, 16,16-diethoxy- is unique due to the presence of both a triple bond and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
71393-93-6 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
16,16-diethoxyhexadec-5-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-8,11-19H2,1-3H3 |
Clé InChI |
HNZDZJYRSDSKMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)


